molecular formula C42H65N13O10 B13891580 2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2-methylaminoacetyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(3H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2-methylaminoacetyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(3H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

Cat. No.: B13891580
M. Wt: 912.0 g/mol
InChI Key: PFGWGEPQIUAZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saralasin is a competitive angiotensin II receptor antagonist with partial agonistic activity. It is a synthetic peptide analog of angiotensin II, differing at three specific amino acid positions. Saralasin was primarily used in the past to distinguish renovascular hypertension from essential hypertension before its discontinuation in January 1984 due to many false-positive and false-negative reports .

Preparation Methods

Saralasin is synthesized through a series of peptide coupling reactions. The synthetic route involves the stepwise addition of amino acids to form the octapeptide sequence. The key steps include:

Chemical Reactions Analysis

Saralasin undergoes various chemical reactions, including:

    Oxidation: Saralasin can be oxidized under specific conditions, leading to the formation of oxidized peptide derivatives.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the peptide.

    Substitution: Amino acid substitution reactions are used to alter the peptide sequence, as seen in the synthetic preparation of saralasin.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Amino acid derivatives, coupling agents like dicyclohexylcarbodiimide.

Scientific Research Applications

Saralasin has been used in various scientific research applications, including:

Mechanism of Action

Saralasin exerts its effects by competitively binding to angiotensin II receptors, thereby blocking the action of angiotensin II. This leads to a decrease in blood pressure by inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. The molecular targets involved include the type-1 and type-2 angiotensin II receptors .

Comparison with Similar Compounds

Saralasin is unique among angiotensin II receptor antagonists due to its partial agonistic activity. Similar compounds include:

Saralasin’s uniqueness lies in its ability to act as both an antagonist and a partial agonist, which distinguishes it from other angiotensin II receptor antagonists .

Properties

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65N13O10/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGWGEPQIUAZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65N13O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860501
Record name N-Methylglycylarginylvalyltyrosylvalylhistidylprolylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

912.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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